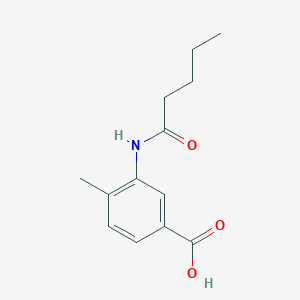

4-Methyl-3-(pentanoylamino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-3-(pentanoylamino)benzoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is a derivative of benzoic acid and is known for its applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid typically involves the acylation of 4-methyl-3-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Stainless steel reactors with temperature control

Purification: Crystallization or recrystallization from suitable solvents

Quality Control: High-performance liquid chromatography (HPLC) to ensure purity

化学反応の分析

Types of Reactions

4-Methyl-3-(pentanoylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the amide group to form amines.

Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of this compound derivatives with carboxylic acid groups.

Reduction: Formation of 4-methyl-3-(pentanoylamino)benzylamine.

Substitution: Formation of halogenated derivatives of this compound.

科学的研究の応用

Pharmaceutical Development

4-Methyl-3-(pentanoylamino)benzoic acid has been studied for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may have therapeutic effects.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, modifications of benzoic acid derivatives have been shown to inhibit tumor growth in various cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives can reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Biodegradable Polymers

This compound has potential applications in the development of biodegradable polymers. The incorporation of this compound into polymer matrices can enhance their mechanical properties and degradation rates.

- Case Study : A study demonstrated that adding pentanoylamino derivatives to poly(lactic-co-glycolic acid) (PLGA) improved the material's strength while maintaining biodegradability, making it suitable for medical implants .

Data Table: Comparison of Applications

Safety and Environmental Impact

While exploring the applications, it is crucial to consider the safety profile of this compound. According to safety data sheets, the compound may pose risks if ingested or inhaled, indicating a need for careful handling during research and application .

作用機序

The mechanism of action of 4-Methyl-3-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Molecular Targets: Binding to enzymes or receptors involved in biological processes.

Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

4-Methyl-3-(pentanoylamino)benzoic acid can be compared with other similar compounds, such as:

Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.

Ibuprofen: Another NSAID with a different substitution pattern on the benzene ring.

Aspirin: An NSAID with an acetyl group instead of a pentanoylamino group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

4-Methyl-3-(pentanoylamino)benzoic acid, a compound with the CAS number 915921-34-5, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzene ring with a methyl group and a pentanoylamino group attached, which contributes to its unique biological properties. Its structural formula can be represented as follows:

The biological activity of this compound is believed to involve several molecular interactions:

- Target Interaction : The compound may bind to specific enzymes or receptors that play critical roles in various biological processes.

- Signaling Pathways : It is hypothesized to modulate signaling pathways related to inflammation and cell proliferation, potentially affecting cellular responses such as apoptosis and differentiation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses. This could have implications for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other nonsteroidal anti-inflammatory drugs (NSAIDs):

| Compound | Structure Features | Primary Use |

|---|---|---|

| This compound | Methyl and pentanoylamino groups | Antimicrobial, anti-inflammatory |

| Mefenamic Acid | Similar benzene structure | NSAID |

| Ibuprofen | Propionic acid derivative | Pain relief, anti-inflammatory |

| Aspirin | Acetyl group instead of pentanoylamino | Pain relief, antipyretic |

Case Studies and Research Findings

- Antimicrobial Activity Study : A laboratory study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.

- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that the compound reduced the secretion of IL-6 and TNF-alpha in activated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.

- Pharmacokinetics and Dosage Effects : Animal model studies investigated the pharmacokinetics of this compound. Results indicated that lower doses were effective in reducing inflammation without significant adverse effects, while higher doses led to toxicity markers.

特性

IUPAC Name |

4-methyl-3-(pentanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-8-10(13(16)17)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWLPOUJWIZHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589301 |

Source

|

| Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-34-5 |

Source

|

| Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。